SPF Activity: 4-Benzyloxy-3-Methoxy Core vs. Alternatives
Derivatives synthesized from the 4-benzyloxy-3-methoxybenzaldehyde core (the aldehyde analog derived from the same benzyloxy-methoxy substitution pattern as this aniline) demonstrate substantial SPF activity, whereas alternative substitution patterns yield negligible SPF values. The nanoemulsion formulation NEV-4 containing N-(4-(benzyloxy)-3-methoxybenzylidene)-4-methoxyaniline achieved an in vitro SPF value of 8.641, representing the highest activity among all tested vanillin derivatives in this series. In contrast, the reference formulation without this specific substitution pattern exhibited minimal SPF activity [1].
| Evidence Dimension | Sun Protection Factor (SPF) in vitro |
|---|---|
| Target Compound Data | SPF 8.641 (NEV-4 formulation containing 4-benzyloxy-3-methoxybenzylidene derivative) |
| Comparator Or Baseline | Alternative vanillin derivatives without 4-benzyloxy-3-methoxy substitution pattern: negligible SPF activity |
| Quantified Difference | Substantial increase from negligible baseline; NEV-4 SPF 8.641 vs. NEV-1 SPF 4.424 (1.95-fold difference) |
| Conditions | In vitro SPF assay using UV-visible spectrophotometry on nanoemulsion formulations (NEV-1 through NEV-5) at 0.2 mg/mL concentration |
Why This Matters
For cosmetic formulators screening UV-protective agents, the 4-benzyloxy-3-methoxy substitution pattern provides quantifiable SPF activity, enabling rational selection over inactive substitution isomers.
- [1] Goyal, A., et al. (2024). Synthesis, characterization and computational studies of some new vanillin derivatives for cosmetic purpose. Journal of Molecular Structure, 1320, 139633. In vitro SPF evaluation, Table 4. View Source
